

# Whitepaper: Preliminary Studies on the Side Effects of Trigastril (TG-100)

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Compound of Interest		
Compound Name:	Trigastril	
Cat. No.:	B1236227	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

### **Executive Summary**

This document provides a comprehensive technical overview of the preliminary findings regarding the side effect profile of **Trigastril** (TG-100), a novel selective inhibitor of the gastric H+/K+ ATPase. Data presented herein are derived from two foundational clinical studies: a Phase 1 single ascending dose (SAD) study in healthy volunteers (TR-01) and a Phase 2a multiple-dose study in patients with Gastroesophageal Reflux Disease (GERD) (TR-02). While **Trigastril** demonstrates a promising efficacy profile, a number of off-target effects have been identified and characterized. This whitepaper details the quantitative incidence of adverse events, the experimental protocols utilized for their detection, and a proposed molecular mechanism for the observed cardiovascular signal.

### **Quantitative Summary of Adverse Events**

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the preliminary clinical studies of **Trigastril**.

## Table 1: Incidence of Common TEAEs in Phase 1 SAD Study (TR-01)



Data represents percentage of subjects experiencing the event (N=40)

Adverse Event	Placebo (N=10)	Trigastril 50mg (N=10)	Trigastril 100mg (N=10)	Trigastril 200mg (N=10)
Headache	10%	20%	30%	50%
Nausea	0%	10%	20%	40%
Dizziness	10%	10%	30%	30%

| Somnolence | 0% | 0% | 10% | 20% |

### Table 2: Key Cardiovascular Findings in Phase 2a Study (TR-02)

Data represents mean change from baseline ± SD after 14 days of treatment (N=80)

Parameter	Placebo (N=40)	Trigastril 150mg/day (N=40)
Heart Rate (bpm)	+0.5 ± 2.1	+3.2 ± 4.5

 $| QTc Interval (msec)| +1.2 \pm 5.5 | +15.8 \pm 8.9 |$ 

## Detailed Experimental Protocols Study TR-01: Phase 1 SAD Protocol

- Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses
  of Trigastril in healthy adult subjects.
- Design: A randomized, double-blind, placebo-controlled study. Four cohorts of 10 subjects
  each were randomized to receive a single oral dose of Trigastril (50mg, 100mg, 200mg) or
  placebo.
- Key Assessments:



- Safety: Continuous monitoring of vital signs, 12-lead ECGs (pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose), and clinical laboratory tests (hematology, chemistry, urinalysis) at screening and 48 hours post-dose.
- Adverse Event Monitoring: Spontaneous reporting and solicited inquiries for TEAEs were recorded for 7 days post-dose.
- Pharmacokinetics: Blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose to determine plasma concentrations of **Trigastril** and its primary metabolites.

#### Study TR-02: Phase 2a Efficacy and Safety Protocol

- Objective: To evaluate the efficacy and safety of multiple doses of Trigastril in patients diagnosed with GERD.
- Design: A randomized, double-blind, placebo-controlled, parallel-group study. 80 patients were randomized (1:1) to receive either **Trigastril** (150mg once daily) or a matching placebo for 14 consecutive days.
- Key Assessments:
  - Efficacy: Primary endpoint was the percentage of days with heartburn-free 24-hour periods during the second week of treatment.
  - Cardiovascular Safety: Holter monitoring was conducted for 24 hours at baseline and on Day 13. triplicate 12-lead ECGs were performed at baseline and on Day 14 at the time of peak plasma concentration (Tmax).
  - General Safety: Monitoring of TEAEs, vital signs, and clinical laboratory parameters throughout the study duration.

## Visualized Mechanisms and Workflows Proposed Signaling Pathway for QTc Prolongation

The leading hypothesis for the observed QTc prolongation involves the off-target inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel in cardiomyocytes by

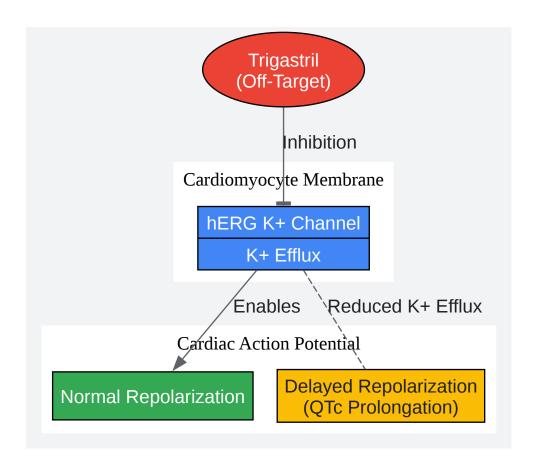




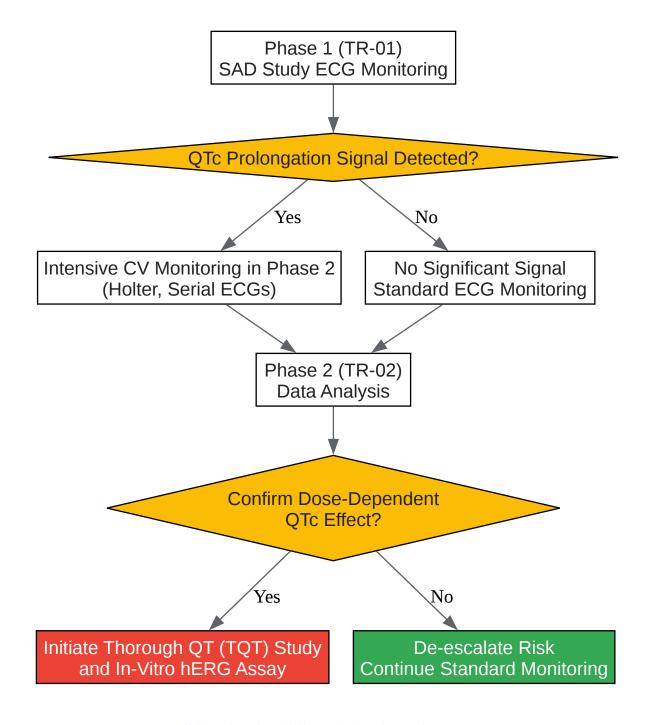


**Trigastril**. This inhibition delays the repolarizing IKr current, extending the duration of the cardiac action potential.









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 To cite this document: BenchChem. [Whitepaper: Preliminary Studies on the Side Effects of Trigastril (TG-100)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236227#preliminary-studies-on-trigastril-s-side-effects]

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